molecular formula C21H29NO3 B1389318 N-[4-(Sec-butoxy)phenyl]-N-[2-(2-ethoxyethoxy)-benzyl]amine CAS No. 1040685-57-1

N-[4-(Sec-butoxy)phenyl]-N-[2-(2-ethoxyethoxy)-benzyl]amine

Cat. No.: B1389318
CAS No.: 1040685-57-1
M. Wt: 343.5 g/mol
InChI Key: MDONHRXVIJFUOV-UHFFFAOYSA-N
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Description

N-[4-(Sec-butoxy)phenyl]-N-[2-(2-ethoxyethoxy)-benzyl]amine is a complex organic compound that features both aromatic and aliphatic functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Sec-butoxy)phenyl]-N-[2-(2-ethoxyethoxy)-benzyl]amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, which are then coupled under specific reaction conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Sec-butoxy)phenyl]-N-[2-(2-ethoxyethoxy)-benzyl]amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(Sec-butoxy)phenyl]-N-[2-(2-ethoxyethoxy)-benzyl]amine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(Sec-butoxy)phenyl]-N-[2-(2-ethoxyethoxy)-benzyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[4-(Sec-butoxy)phenyl]-N-[2-(2-ethoxyethoxy)-benzyl]amine include other aromatic amines and ethers, such as:

  • N-[4-(Butoxy)phenyl]-N-[2-(2-methoxyethoxy)-benzyl]amine
  • N-[4-(Sec-butoxy)phenyl]-N-[2-(2-propoxyethoxy)-benzyl]amine

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and physical properties. These properties make it particularly valuable for certain applications in research and industry.

Properties

IUPAC Name

4-butan-2-yloxy-N-[[2-(2-ethoxyethoxy)phenyl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO3/c1-4-17(3)25-20-12-10-19(11-13-20)22-16-18-8-6-7-9-21(18)24-15-14-23-5-2/h6-13,17,22H,4-5,14-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDONHRXVIJFUOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)NCC2=CC=CC=C2OCCOCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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